molecular formula C12H21NOSi B028490 4-(Tert-butyldimethylsilyloxymethyl)pyridine CAS No. 117423-41-3

4-(Tert-butyldimethylsilyloxymethyl)pyridine

Cat. No.: B028490
CAS No.: 117423-41-3
M. Wt: 223.39 g/mol
InChI Key: SGUQXLLGHZISLF-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a chemical compound with the molecular formula C12H21NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The tert-butyldimethylsilyl group is often used in organic synthesis for the protection of hydroxyl groups due to its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine typically involves the reaction of pyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow processes, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyldimethylsilyloxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4-(Tert-butyldimethylsilyloxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxymethyl)pyridine involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butyldimethylsilyloxymethyl)pyridine is unique due to its specific tert-butyldimethylsilyl group, which provides stability and protection under various conditions. This makes it particularly useful in synthetic chemistry for the selective protection of hydroxyl groups .

Properties

IUPAC Name

tert-butyl-dimethyl-(pyridin-4-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQXLLGHZISLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450925
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117423-41-3
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 20 g 4-pyridylcarbinol, 28.9 g of chloro-tert-butyl-dimethylsilane and 14.4 g imidazole in 200 ml dimethylformamide is stirred 3 hours at room temperature. Product is isolated by extraction into ethyl acetate/hexane (1:1) and washing extract 4 times with 400 ml of water. The solution is filtered through silica gel and concentrated in vacuo to yield 4-(tert-butyl-dimethylsilyloxymethyl)pyridine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Pyridylcarbinol (8.5 g, 0.08 mol) was dissolved in a 9:1 mixture of N,N-dimethylformamide and dichloromethane (150 mL). t-Butyldimethylsilylchloride (13 g, 0.09 mol) and imidazole (6.4 g, 0.09 mol) were added and the solution was stirred for 12 hours at room temperature. The reaction mixture was concentrated at reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over anhydrous magnesium sulphate, filtered and concentrated at reduced pressure to give the title compound (17.4 g, 92%) as a colorless oil; MS(ES) m/e 244 [M+H]+.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

To a solution of 4-pyridylcarbinol (50.3 g, 0.46 mol) in methylene chloride (250 mL) under a dry nitrogen atmosphere was added triethylamine (97 mL, 0.69 mol). To this mixture was added dropwise tert-butyl-dimethylsilyl chloride (83.7 g, 0.555 mol) with cooling (T 34° C.). The reaction mixture was stirred overnight at room temperature. The slurry was then filtered and the solvent removed by rotoevaporation. The residue was suspended in toluene and filtered and the solvent removed by rotoevaporation. The residue was suspended in diethyl ether and filtered and the solvent removed by rotoevaporation. The same process was repeated with hexanes to yield 4-t-butydimethylsilyloxymethylpyridine as a brown oil.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of pyridin-4-ylmethanol (21.8 g, 0.20 mol) in CH2Cl2 (200 mL) were added Et3N (30.0 g, 0.30 mmol) and TBSCl (45.0 g, 0.30 mmol) at 0° C. The reaction mixture was stirred at room temperature for 4 h, then quenched with water. The organic phase was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography to afford 4-((tert-butyldimethylsilyloxy)methyl)-pyridine.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of pyridin-4-ylmethanol (8.0 g, 73 mmol), tert-butyldimethylsilyl chloride (14.3 g, 95 mmol) and imidazole (12.9 g, 0.19 mol) in DMF (40 mL) was stirred overnight at room temperature. The reaction was poured onto water and extracted twice with ethyl acetate. The combined organic phases were dried (MgSO4) and evaporated under reduced pressure to yield the title compound as yellow oil (7.5 g, 46%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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